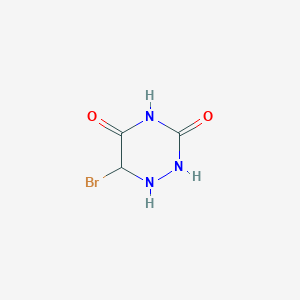

6-Bromo-1,2,4-triazinane-3,5-dione

Beschreibung

Significance of Nitrogen-Containing Heterocycles in Contemporary Chemical Research

Nitrogen-containing heterocyclic compounds are organic molecules that incorporate nitrogen atoms within a ring structure. wisdomlib.org These compounds are fundamental to the chemistry of life, forming the core of many natural products such as alkaloids, vitamins, and hormones. mdpi.comresearchgate.net Their structural diversity and ability to participate in various chemical interactions, including hydrogen bonding, make them crucial in medicinal chemistry. mdpi.com In fact, a significant percentage of FDA-approved small-molecule drugs feature a nitrogen-containing heterocyclic ring. mdpi.comopenmedicinalchemistryjournal.com Beyond pharmaceuticals, these compounds find applications as agrochemicals, dyes, and materials for organic electronics. openmedicinalchemistryjournal.com The continuous exploration of novel nitrogen heterocycles remains a vibrant area of chemical research, driven by the quest for new therapeutic agents and functional materials. ijsrtjournal.com

Overview of the 1,2,4-Triazinane-3,5-dione Core Structure

The 1,2,4-triazinane-3,5-dione ring is a six-membered heterocycle containing three nitrogen atoms at positions 1, 2, and 4, and two carbonyl groups at positions 3 and 5. epa.govnist.gov This scaffold, also known as 6-azauracil (B101635), is an isomer of the naturally occurring pyrimidine (B1678525) base uracil. nist.gov The presence of multiple nitrogen atoms and carbonyl groups imparts a polar character to the molecule and provides sites for hydrogen bonding and other intermolecular interactions. The arrangement of atoms in the 1,2,4-triazine (B1199460) ring system can lead to different isomers, such as 1,2,3-triazine (B1214393) and 1,3,5-triazine (B166579), each with distinct chemical properties and applications. wikipedia.org The 1,2,4-triazine core, in particular, has been investigated for its potential in medicinal chemistry, with derivatives showing a range of biological activities. ijpsr.info

Table 1: Properties of the 1,2,4-Triazinane-3,5-dione Core

| Property | Value |

| Molecular Formula | C₃H₃N₃O₂ |

| Molecular Weight | 113.08 g/mol |

| IUPAC Name | 1,2,4-Triazine-3,5(2H,4H)-dione |

| Common Name | 6-Azauracil |

Importance of Bromination in Heterocyclic Synthesis

Bromination, the introduction of a bromine atom into a molecule, is a powerful and widely used transformation in organic synthesis. acs.org The incorporation of bromine can significantly alter the physical and chemical properties of a heterocyclic compound, including its reactivity and biological activity. researchgate.net Bromo-substituted heterocycles are valuable intermediates, serving as precursors for the synthesis of more complex molecules through various cross-coupling reactions. nih.gov The process of bromination can be achieved through several methods, including electrophilic aromatic substitution and radical reactions, often utilizing reagents like N-bromosuccinimide (NBS). youtube.comresearchgate.net The regioselectivity of bromination, or the specific position at which the bromine atom is introduced, is a critical aspect of the synthesis and can be influenced by the reaction conditions and the nature of the heterocyclic substrate. nih.govresearchgate.net

Research Scope and Focus on 6-Bromo-1,2,4-triazinane-3,5-dione

This article will focus specifically on the chemical compound this compound. It serves as a key starting material in the synthesis of various derivatives. For instance, it is a precursor for creating 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which have been explored as potential inhibitors of d-amino acid oxidase (DAAO). acs.org The crystal structure of this compound has been determined, revealing a monoclinic space group and extensive intermolecular hydrogen bonding. researchgate.netjst.go.jp

Table 2: Chemical and Physical Properties of this compound

| Property | Value |

| Molecular Formula | C₃H₂BrN₃O₂ |

| Molecular Weight | 191.97 g/mol |

| CAS Number | 4956-05-2 |

Data sourced from ChemDiv and Sigma-Aldrich. chemdiv.comsigmaaldrich.com

Structure

3D Structure

Eigenschaften

Molekularformel |

C3H4BrN3O2 |

|---|---|

Molekulargewicht |

193.99 g/mol |

IUPAC-Name |

6-bromo-1,2,4-triazinane-3,5-dione |

InChI |

InChI=1S/C3H4BrN3O2/c4-1-2(8)5-3(9)7-6-1/h1,6H,(H2,5,7,8,9) |

InChI-Schlüssel |

ZXMYUJOXVRRCDC-UHFFFAOYSA-N |

Kanonische SMILES |

C1(C(=O)NC(=O)NN1)Br |

Herkunft des Produkts |

United States |

Synthetic Methodologies for 6 Bromo 1,2,4 Triazinane 3,5 Dione

Direct Bromination of 1,2,4-Triazinane-3,5-dione Precursors

The direct bromination of a pre-formed 1,2,4-triazinane-3,5-dione ring system is a straightforward approach to introduce a bromine atom at the 6-position.

Reaction Conditions and Optimization Parameters

The reaction of 3-amino-1,2,4-triazine with bromine in a mixture of methanol (B129727) and water at room temperature for six hours has been reported as a method for bromination. researchgate.net This suggests that similar conditions could be applicable for the bromination of 1,2,4-triazinane-3,5-dione, although specific optimization for this substrate would be necessary. Key parameters to optimize would include the choice of brominating agent (e.g., Br2, N-bromosuccinimide), solvent system, reaction temperature, and reaction time to maximize the yield of the desired 6-bromo product while minimizing side reactions.

Yield and Selectivity Considerations

Achieving high yield and regioselectivity is crucial in the direct bromination approach. The reactivity of the 1,2,4-triazinane-3,5-dione ring will influence the outcome. The presence of two carbonyl groups can deactivate the ring, potentially requiring harsher reaction conditions. However, the nitrogen atoms can direct the electrophilic substitution. The selectivity for the 6-position over other positions on the ring would need to be carefully controlled, possibly through the use of specific catalysts or by modifying the substituents on the nitrogen atoms to direct the bromination.

Multicomponent Reaction Approaches to Triazinane Diones as Synthetic Intermediates

Multicomponent reactions (MCRs) offer an efficient and atom-economical way to construct complex molecules like triazinane diones in a single step from simple starting materials. acs.orgacs.orgnih.govfigshare.com

Four-Component Reactions (4CRs) for Triazinane Dione (B5365651) Scaffolds

A notable four-component reaction has been developed for the synthesis of functionalized triazinane diones. acs.orgacs.orgnih.govfigshare.com This one-pot protocol combines phosphonates, nitriles, aldehydes, and isocyanates to build the triazinane dione core. The reaction is flexible, allowing for a range of substituents on the final product, and generally provides reasonable to good yields, ranging from 25-91%. acs.orgacs.org The process is believed to proceed through a stepwise mechanism involving the formation of an azadiene intermediate. acs.org

Table 1: Examples of Triazinane Diones Synthesized via 4CR

| Entry | R¹ (from Nitrile) | R² (from Aldehyde) | R³ (from Isocyanate) | Yield (%) |

|---|---|---|---|---|

| 7a | Phenyl | p-Methoxyphenyl | Phenyl | 56 |

| 7b | Phenyl | Phenyl | Phenyl | 65 |

| 7c | Phenyl | p-Chlorophenyl | Phenyl | 71 |

| 7d | Methyl | Phenyl | Phenyl | 40 |

| 7e | Phenyl | Phenyl | Benzyl (B1604629) | 91 |

Strategic Integration of Bromine Functionality in Multicomponent Reactions

To synthesize 6-Bromo-1,2,4-triazinane-3,5-dione directly using an MCR, a bromine-containing starting material would need to be incorporated. One potential strategy could involve using a bromo-substituted aldehyde or nitrile in the four-component reaction described above. For instance, using a bromo-substituted benzaldehyde (B42025) could potentially lead to a 6-bromo-substituted triazinane dione. The compatibility of the bromine functionality with the reaction conditions, particularly the use of organolithium reagents, would need to be carefully considered to avoid undesired side reactions. acs.org Another approach could be the use of organozinc reagents derived from alkyl bromides in a multicomponent fashion, which has been shown to be effective in other contexts, though the presence of lithium chloride was found to be essential for good yields. beilstein-journals.org

Derivatization from Related Halogenated Triazine Structures

This compound can serve as a versatile intermediate for the synthesis of other derivatives. acs.org For instance, it has been used as a starting material for the synthesis of 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, which have shown potential as D-amino acid oxidase (DAAO) inhibitors. acs.org In this synthetic route, the 2-position of this compound is first alkylated, and subsequently, the 6-bromo group is displaced by a benzyloxy group. acs.org

Furthermore, the principles of nucleophilic aromatic substitution (SNAr) on other halogenated triazines, such as 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride), can provide insights into the potential reactivity of the bromo group in this compound. clockss.orgresearchgate.netnih.gov The reactivity of the chloro groups in cyanuric chloride is dependent on the number of substituents, with reactivity decreasing as more chlorines are substituted. researchgate.netnih.gov This suggests that the bromo group in this compound could be selectively displaced by various nucleophiles under specific conditions to generate a library of substituted triazinane diones.

Chemical Reactivity and Derivatization Strategies of 6 Bromo 1,2,4 Triazinane 3,5 Dione

Nucleophilic Substitution Reactions at the C-6 Position

The bromine atom at the C-6 position of 6-bromo-1,2,4-triazinane-3,5-dione is a good leaving group, facilitating nucleophilic substitution reactions. This allows for the introduction of a wide array of functional groups at this position.

The conversion of the 6-bromo group to a hydroxy group is a key transformation in the synthesis of various biologically active compounds. A common strategy involves a two-step process: initial substitution with a protected hydroxyl group, such as a benzyloxy group, followed by deprotection.

Detailed research findings have shown that the 6-bromo group of 2-substituted-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione derivatives can be replaced by a benzyloxy group. matanginicollege.ac.inlumenlearning.com This reaction is typically carried out by treating the bromo-derivative with benzyl (B1604629) alcohol in the presence of a base like potassium carbonate at elevated temperatures. The resulting 6-(benzyloxy) derivative can then be converted to the final 6-hydroxy product through removal of the benzyl protecting group, commonly achieved by catalytic hydrogenation or treatment with boron tribromide. matanginicollege.ac.inlumenlearning.com

Table 1: Synthesis of 6-Hydroxy-1,2,4-triazine-3,5(2H,4H)-dione Derivatives

| Starting Material | Reagents and Conditions | Intermediate | Final Product |

| 2-Substituted-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione | 1. K₂CO₃, Benzyl alcohol, 150 °C2. H₂, Pd/C, MeOH, rt or BBr₃, CH₂Cl₂, rt | 2-Substituted-6-(benzyloxy)-1,2,4-triazine-3,5(2H,4H)-dione | 2-Substituted-6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione |

The bromo group at the C-6 position can be displaced by various nitrogen nucleophiles, a process known as amination. This allows for the introduction of diverse amino functionalities, which can significantly influence the biological properties of the resulting compounds.

An example of such a reaction is the synthesis of 6-morpholino-1,2,4-triazine-3,5(2H,4H)-dione. This compound, also known as 5-N-Morpholino-6-azauracil, is formed by the reaction of this compound with morpholine (B109124). nih.gov The morpholine acts as the nucleophile, displacing the bromide ion. The unique structure of this compound, featuring a 1,2,4-triazine (B1199460) ring system fused with a morpholine ring, imparts distinct chemical and biological properties. nih.gov Research has explored its potential as an inhibitor or modulator of various biological pathways. nih.gov

Table 2: Example of Amination Reaction

| Starting Material | Nucleophile | Product |

| This compound | Morpholine | 6-Morpholino-1,2,4-triazine-3,5(2H,4H)-dione |

Thiolation reactions involve the displacement of the C-6 bromo group with a sulfur-containing nucleophile, typically a thiol. This introduces a thioether linkage and allows for the synthesis of 6-(alkylthio)- or 6-(arylthio)-1,2,4-triazinane-3,5-dione derivatives. While specific examples for this compound are not extensively detailed in the provided search results, the reactivity of similar halo-triazine systems suggests this transformation is feasible.

For instance, studies on other heterocyclic systems, such as 5-bromo-1,3,6-trimethyluracil, have shown that reactions with alkylthiolate ions lead to nucleophilic substitution products, yielding 5-alkylthio derivatives. mdpi.com Similarly, the synthesis of various 6-(alkylthio)-1,3,5-triazine derivatives has been reported, highlighting the general applicability of this reaction type. matanginicollege.ac.inlibretexts.org These reactions typically proceed via an addition-elimination mechanism, where the thiol attacks the electron-deficient carbon bearing the halogen. nih.gov

The nucleophilic substitution at the C-6 position of this compound is governed by several key principles of nucleophilic aromatic substitution (SNAr) on electron-deficient heterocyclic systems.

Electron-Deficient Nature: The 1,2,4-triazine ring is inherently electron-deficient due to the presence of three electronegative nitrogen atoms. This electron deficiency is further enhanced by the two carbonyl groups, making the ring system highly susceptible to attack by nucleophiles.

Leaving Group Ability: The bromide ion is a good leaving group, facilitating the substitution reaction. The strength of the carbon-halogen bond is a crucial factor, with weaker bonds leading to faster reactions. nih.gov

Nucleophile Strength: The rate of substitution is also dependent on the nucleophilicity of the attacking species. Stronger nucleophiles will react more readily. The preferential order of incorporation for different nucleophiles can be influenced by factors such as hardness and softness, with studies on similar triazine systems showing an order of alcohol > thiol > amine under certain conditions. researchgate.net

Reaction Mechanism: The substitution typically proceeds through a two-step addition-elimination mechanism. The nucleophile first attacks the C-6 carbon, forming a tetrahedral intermediate known as a Meisenheimer complex. In the subsequent step, the leaving group (bromide) is eliminated, restoring the aromaticity of the ring.

Alkylation Reactions at Nitrogen Positions (N-1, N-2, N-4)

In addition to the C-6 position, the nitrogen atoms of the 1,2,4-triazinane-3,5-dione ring are also nucleophilic and can undergo alkylation reactions. The presence of multiple nitrogen atoms (N-1, N-2, and N-4) raises the issue of regioselectivity.

Controlling the position of N-alkylation is a significant challenge in the derivatization of 1,2,4-triazinane-3,5-diones. The regioselectivity of these reactions is influenced by several factors, including the nature of the alkylating agent, the base used, the solvent, and the substituents already present on the triazine ring.

Research has demonstrated that regioselective alkylation at the N-2 position of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione can be achieved using alkyl halides in the presence of bis(trimethylsilyl)acetamide (BSA). matanginicollege.ac.inlumenlearning.com This method has been successfully employed to synthesize a variety of 2-substituted derivatives. matanginicollege.ac.inlumenlearning.com

For achieving alkylation at other nitrogen positions, different strategies are required. For instance, starting with a pre-functionalized substrate such as 6-bromo-4-[(phenylmethoxy)methyl]-1,2,4-triazine-3,5(2H,4H)-dione, a Mitsunobu reaction with various alcohols can lead to the introduction of substituents at the N-2 position. matanginicollege.ac.inlumenlearning.com

The regioselectivity of N-alkylation in related triazole systems has been shown to be influenced by steric effects and the nature of the base and solvent. nih.gov For example, in some cases, N-2 alkylated isomers are preferentially formed. nih.gov The choice of a specific base and solvent system can direct the alkylation to a particular nitrogen atom by influencing the site of deprotonation and the subsequent nucleophilic attack.

Table 3: Regioselective N-Alkylation of 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione

| Position of Alkylation | Reagents and Conditions | Starting Material | Product |

| N-2 | RI or RBr, BSA, acetonitrile, 82 °C | 6-Bromo-1,2,4-triazine-3,5(2H,4H)-dione | 2-Alkyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione |

| N-2 | Alcohols, DIAD, PPh₃ | 6-Bromo-4-[(phenylmethoxy)methyl]-1,2,4-triazine-3,5(2H,4H)-dione | 2-Alkyl-6-bromo-4-[(phenylmethoxy)methyl]-1,2,4-triazine-3,5(2H,4H)-dione |

Influence of Alkyl Halides and Activating Agents

The derivatization of this compound is significantly influenced by the choice of alkylating agents and activating conditions. The reactivity of the triazinane ring allows for selective substitution, primarily at the N2 and N4 positions, depending on the reagents and reaction parameters.

A common strategy for the synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives utilizes 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione as the starting material. acs.org The alkylation at the 2-position of this starting material is effectively achieved using various alkyl halides in the presence of bis(trimethylsilyl)acetamide (BSA). acs.org This silylating agent facilitates the reaction, leading to the formation of 2-substituted derivatives. acs.org Following alkylation, the 6-bromo group can be displaced by a benzyloxy group through treatment with benzyl alcohol and potassium carbonate. acs.org

Alternatively, the Mitsunobu reaction provides another route for the synthesis of 2-substituted derivatives. acs.org This reaction, involving alcohols in the presence of diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) and triphenylphosphine (B44618) (PPh3), allows for the introduction of various substituents at the 2-position of a protected starting material like 6-bromo-4-[(phenylmethoxy)methyl]-1,2,4-triazine-3,5(2H,4H)-dione. acs.org

Protecting Group Strategies for Selective Derivatization

To achieve selective derivatization at specific positions of the 1,2,4-triazinane-3,5-dione core, the use of protecting groups is a critical strategy. These groups temporarily block reactive sites, directing subsequent reactions to the desired positions.

For instance, in the synthesis of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives, a phenylmethoxymethyl group can be employed to protect the N4 position of the triazine ring. acs.org This allows for selective reactions, such as the Mitsunobu reaction, to occur at the N2 position. acs.org

Post-Condensation Modifications and Further Elaboration

Following the initial synthesis of the 1,2,4-triazinane-3,5-dione core, a variety of post-condensation modifications can be performed to build more complex molecular architectures. These modifications often involve the reactive bromine atom at the C6 position.

Coupling Reactions for Extended Molecular Architectures

The bromine atom on the this compound scaffold is a versatile handle for palladium-catalyzed cross-coupling reactions. These reactions allow for the introduction of a wide range of aryl and heteroaryl substituents, leading to the creation of extended molecular architectures.

For example, Sonogashira coupling of 6-bromo-1,2,4-triazines with terminal alkynes, catalyzed by a palladium complex, provides a route to 6-ethynyl-1,2,4-triazines. koreascience.kr Similarly, Suzuki coupling with various boronic acids can be employed to introduce diverse (hetero)aryl groups at the 5-position of a bromotriazine. uzh.chresearchgate.netchemrxiv.org The optimization of these coupling reactions often involves screening different palladium catalysts, ligands, bases, and solvents to achieve high yields. uzh.chresearchgate.net

Cyclization Reactions to Fused Heterocyclic Systems

The 1,2,4-triazinane-3,5-dione system can serve as a precursor for the synthesis of fused heterocyclic systems. These reactions often involve intramolecular cyclizations or reactions with bifunctional reagents.

An example of forming a fused system is the synthesis of the 3,4-dihydro-2H- acs.orgsigmaaldrich.comjk-sci.comtriazino[2,3-b]isoquinoline-6,11-dione ring system. nih.gov This can be achieved through a multi-step sequence that includes an intramolecular Staudinger aza-Wittig reaction to form the triazine ring. nih.gov

Furthermore, 1,2,4-triazine derivatives can react with various reagents to form fused thiadiazine structures. For instance, reacting 4-amino-3-mercapto-1,2,4-triazinone derivatives with phenacyl halides can lead to the formation of triazino[3,4-b] acs.orgjk-sci.comthiadiazines. researchgate.net

Ring Transformation Reactions of 1,2,4-Triazinane-3,5-dione Systems

The 1,2,4-triazine ring is susceptible to ring transformation reactions, where it can be converted into other heterocyclic systems. These transformations often occur under the influence of specific reagents and conditions, leading to a rearrangement of the ring atoms.

While specific examples of ring transformations starting directly from this compound are not extensively detailed in the provided context, the general reactivity of triazines suggests such possibilities. For instance, 1,3,5-triazines are known to undergo ring-opening reactions with nucleophiles, acting as precursors for other heterocycles. researchgate.net It is plausible that 1,2,4-triazinane (B1258816) systems could undergo analogous transformations.

Furthermore, cross-coupled triazine products can be diversified into other N-heterocycles like pyrimidines and pyridines. uzh.ch This indicates that the triazine ring can serve as a template that is subsequently transformed into a different heterocyclic core.

Advanced Spectroscopic and Structural Characterization of 6 Bromo 1,2,4 Triazinane 3,5 Dione and Its Derivatives

X-ray Crystallography for Solid-State Structure Elucidationjst.go.jpresearchgate.net

X-ray crystallography is a pivotal technique for the unambiguous determination of the three-dimensional atomic arrangement of a crystalline solid. For 6-Bromo-1,2,4-triazinane-3,5-dione, this method has provided precise data on its structure, conformation, and the intricate network of intermolecular forces that govern its crystal packing.

Single Crystal X-ray Diffraction Analysis

Single crystal X-ray diffraction analysis of 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione, which co-crystallized with a water molecule, has shown that it crystallizes in the monoclinic space group P2₁/c. jst.go.jpresearchgate.net The unit cell parameters have been determined with high precision, providing a foundational understanding of the crystal lattice. jst.go.jpresearchgate.net The analysis reveals that there are four molecules of the compound within the unit cell. jst.go.jpresearchgate.net

Table 1: Crystallographic Data for 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione·H₂O

| Parameter | Value |

|---|---|

| Chemical Formula | C₃H₂BrN₃O₂·H₂O |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.3794(7) |

| b (Å) | 6.7248(6) |

| c (Å) | 8.6383(10) |

| β (°) | 98.792(5) |

| Volume (ų) | 653.27(10) |

| Z | 4 |

| Calculated Density (g/cm³) | 2.135 |

Data sourced from Hwang et al. (2008). jst.go.jpresearchgate.net

Conformation and Tautomerism in the Crystalline State

In its crystalline form, the 1,2,4-triazine (B1199460) ring of this compound exists in the dione (B5365651) tautomeric form, as evidenced by the positions of the hydrogen atoms on the nitrogen atoms. The conformation of the heterocyclic ring is essentially planar. The study of tautomeric forms is crucial for understanding the chemical reactivity and biological activity of such heterocyclic systems. researchgate.net While theoretical and experimental studies on related 1,2,4-triazole (B32235) compounds show that tautomeric equilibria can be influenced by factors like solvent and temperature, the solid-state structure provides a clear snapshot of the preferred tautomer in the crystal lattice. researchgate.net

Intermolecular Interactions and Crystal Packing (e.g., Hydrogen Bonding, N…Br Interactions)jst.go.jpresearchgate.net

The crystal packing of 6-Bromo-1,2,4-triazin-3,5(2H,4H)-dione is dominated by a rich network of intermolecular interactions. jst.go.jpresearchgate.net Each molecule of the triazine is connected to seven neighboring molecules, which includes three water molecules. jst.go.jpresearchgate.net This extensive network is comprised of N-H…O and O-H…O hydrogen bonds, which are fundamental in stabilizing the crystal structure. jst.go.jpresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopyresearchgate.netnih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms.

Proton (¹H) and Carbon-13 (¹³C) NMR for Primary Structural Confirmation

¹H and ¹³C NMR spectroscopy are the primary methods for confirming the molecular structure of this compound and its derivatives. In a typical ¹H NMR spectrum, one would expect to observe signals corresponding to the N-H protons of the triazine ring. The chemical shifts of these protons would be influenced by their local electronic environment and any intermolecular interactions, such as hydrogen bonding with the solvent. researchgate.netresearchgate.net

The ¹³C NMR spectrum would provide key information on the carbon skeleton of the molecule. Distinct signals would be expected for the carbonyl carbons (C=O) and the carbon atom bearing the bromine (C-Br). The chemical shifts of the carbonyl carbons typically appear in the downfield region of the spectrum. For example, in related triazine derivatives, signals for the C=C-H proton of the triazine ring have been observed. researchgate.net

Table 2: Expected NMR Data for this compound

| Nucleus | Expected Chemical Shift Range (ppm) | Multiplicity |

|---|---|---|

| ¹H (N-H) | Broad singlet | s |

| ¹³C (C=O) | 150-170 | - |

| ¹³C (C-Br) | 110-120 | - |

Note: The exact chemical shifts can vary depending on the solvent and concentration.

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC) for Complex Derivatizationnih.gov

For more complex derivatives of this compound, two-dimensional (2D) NMR techniques are employed for unambiguous signal assignment. The synthesis of various 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives often starts from 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. acs.orgnih.gov

COSY (Correlation Spectroscopy) is used to identify proton-proton (¹H-¹H) coupling networks, which helps in assigning protons on adjacent carbon atoms.

HMQC (Heteronuclear Multiple Quantum Coherence) correlates proton signals with directly attached carbon-13 signals, allowing for the assignment of carbons that bear protons.

HMBC (Heteronuclear Multiple Bond Correlation) reveals long-range couplings between protons and carbons (typically over two or three bonds). This is particularly useful for identifying quaternary carbons and for piecing together different fragments of a molecule.

In the characterization of complex heterocyclic systems, such as bromo-triazine derivatives, the integration of experimental NMR data with theoretical calculations (DFT) can provide a powerful approach for the precise assignment of chemical shifts. nih.gov

Theoretical Prediction of NMR Parameters

The prediction of Nuclear Magnetic Resonance (NMR) parameters through theoretical calculations, particularly Density Functional Theory (DFT), has become an invaluable tool in the structural elucidation of novel compounds. youtube.com For this compound and its derivatives, DFT calculations can provide theoretical ¹H and ¹³C NMR chemical shifts. These predicted values, when compared with experimental data, can aid in the definitive assignment of resonances, especially for complex structures or where empirical data alone is ambiguous. acs.orgresearchgate.net

The methodology involves optimizing the molecular geometry of the compound at a specific level of theory and then calculating the NMR shielding tensors. youtube.com These shielding values are subsequently converted to chemical shifts by referencing them against a standard, typically tetramethylsilane (B1202638) (TMS). The accuracy of these predictions is highly dependent on the chosen functional and basis set. Studies on similar heterocyclic systems, such as bromo-triazine derivatives, have demonstrated that integrating experimental data with DFT calculations of NMR parameters leads to correct chemical shift assignments. acs.org

Table 1: Representative ¹³C and ¹H NMR Chemical Shifts for Substituted Triazine Derivatives

| Compound/Fragment | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Reference |

| Triazine Ring Carbons | 170, 161.56, 158.40, 157.78 | - | nih.gov |

| Aromatic Carbons | 107-170 | 6.50-9.20 | acs.org |

| Oxazine Ring Carbons | 74-77 | - | acs.org |

| Ar-CH₂-N | 48 | 4.80 (singlet) | acs.org |

| NH-CH | 41-42 | - | acs.org |

| Pyrimidine (B1678525) C-H | 111.42 | 6.71 (triplet), 8.34 (doublet) | nih.gov |

Note: This table presents data for various triazine derivatives to illustrate the expected chemical shift ranges and is not specific to this compound.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and structural information of a compound. For this compound, various MS methods are employed.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) is crucial for the unambiguous determination of the elemental composition of a molecule by providing a highly accurate mass measurement. neu.edu.trchemrevise.org The theoretical exact mass of this compound (C₃H₂BrN₃O₂) can be calculated based on the precise masses of its constituent isotopes.

Table 2: Isotopes of Elements in this compound

| Element | Isotope | Exact Mass (Da) | Natural Abundance (%) |

| Carbon | ¹²C | 12.000000 | 98.93 |

| ¹³C | 13.003355 | 1.07 | |

| Hydrogen | ¹H | 1.007825 | 99.9885 |

| ²H | 2.014102 | 0.0115 | |

| Bromine | ⁷⁹Br | 78.918338 | 50.69 |

| ⁸¹Br | 80.916291 | 49.31 | |

| Nitrogen | ¹⁴N | 14.003074 | 99.636 |

| ¹⁵N | 15.000109 | 0.364 | |

| Oxygen | ¹⁶O | 15.994915 | 99.757 |

| ¹⁷O | 16.999132 | 0.038 | |

| ¹⁸O | 17.999160 | 0.205 |

The monoisotopic mass of this compound, calculated using the most abundant isotopes (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O), is 190.933173 Da . Experimental HRMS data would be expected to be very close to this value, typically within a few parts per million (ppm), confirming the elemental formula. The presence of bromine would be evident from the characteristic isotopic pattern, with two peaks of nearly equal intensity separated by approximately 2 Da, corresponding to the ⁷⁹Br and ⁸¹Br isotopes. neu.edu.trdocbrown.info

Fragmentation Pattern Analysis for Structural Elucidation

Electron ionization mass spectrometry (EI-MS) is commonly used to induce fragmentation of molecules, and the resulting fragmentation pattern provides a "fingerprint" that can be used for structural elucidation. While a specific mass spectrum for this compound is not detailed in the available literature, general fragmentation patterns for triazine derivatives have been studied. miamioh.edu

The fragmentation of triazin-2-ones is known to involve characteristic losses and ring-contraction processes. miamioh.edu For this compound, fragmentation would likely initiate with the loss of the bromine atom or cleavage of the triazine ring. Common fragmentation pathways for related heterocyclic compounds include the loss of small neutral molecules such as CO, N₂, and HNCO. The presence of the bromine atom would also influence the fragmentation, and fragments containing bromine would exhibit the characteristic isotopic pattern.

Table 3: Plausible Mass Fragments for this compound

| Fragment | Proposed Structure/Loss | m/z (for ⁷⁹Br) |

| [M]⁺ | Molecular Ion | 191 |

| [M-Br]⁺ | Loss of Bromine | 112 |

| [M-CO]⁺ | Loss of Carbonyl | 163 |

| [M-HNCO]⁺ | Loss of Isocyanic Acid | 148 |

Note: These are hypothetical fragments based on general fragmentation patterns of similar compounds.

Hyphenated Techniques (e.g., LC-MS) for Purity and Mixture Analysis

Liquid chromatography-mass spectrometry (LC-MS) is a powerful technique that combines the separation capabilities of HPLC with the detection power of mass spectrometry. nih.govnih.gov This is particularly useful for the analysis of complex mixtures and for assessing the purity of compounds. nih.govthermofisher.com

For this compound and its derivatives, LC-MS can be used to separate the target compound from starting materials, byproducts, and degradation products. sielc.com The retention time from the LC provides one level of identification, while the mass-to-charge ratio from the MS provides another, leading to a high degree of specificity. A study on the separation of 2,4-Dibenzyl-6-bromo-1,2,4-triazine-3,5(2H,4H)-dione, a derivative of the title compound, utilized a reverse-phase HPLC method with a mobile phase of acetonitrile, water, and phosphoric acid, demonstrating the applicability of LC-based methods. sielc.com For MS compatibility, formic acid is often substituted for phosphoric acid. sielc.com

Methods for the analysis of other triazine herbicides and their metabolites in various matrices have been developed using HPLC-MS/MS, which allows for both quantification and confirmation of the analytes. nih.govthermofisher.com These methods often involve sample preparation steps like solid-phase extraction to concentrate the analytes and remove interfering substances. researchgate.net

Vibrational Spectroscopy

Vibrational spectroscopy techniques, such as FTIR, are instrumental in identifying the functional groups present in a molecule.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

Fourier Transform Infrared (FTIR) spectroscopy measures the absorption of infrared radiation by a sample, which causes the vibration of molecular bonds. The resulting spectrum is a plot of absorbance or transmittance versus wavenumber and is unique for each compound, providing a "molecular fingerprint."

Table 4: Predicted FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| N-H | Stretching | 3200-3400 |

| C=O | Stretching (Amide I) | 1650-1750 |

| N-H | Bending (Amide II) | 1550-1650 |

| C-N | Stretching | 1200-1400 |

| C-Br | Stretching | 500-600 |

Raman Spectroscopy for Complementary Vibrational Analysis and Molecular Fingerprinting

Raman spectroscopy serves as a powerful, non-destructive analytical technique for probing the vibrational modes of a molecule. It relies on the inelastic scattering of monochromatic light, known as the Raman effect. When photons interact with a molecule, they can excite its vibrational modes, resulting in the scattered photons having a different frequency. This frequency shift provides specific information about the vibrational energy levels within the molecule, which are dictated by its structure, bond types, and functional groups. Consequently, a Raman spectrum provides a distinct "molecular fingerprint," enabling detailed structural characterization and identification. glpbio.commdpi.comnih.gov

In the context of this compound, also known as 5-Bromo-6-azauracil, Raman spectroscopy offers a complementary perspective to infrared (IR) spectroscopy. smolecule.comchemnet.com While both are forms of vibrational spectroscopy, they operate on different principles. IR absorption requires a change in the molecule's dipole moment during a vibration, whereas Raman scattering requires a change in the molecule's polarizability. mdpi.com This fundamental difference in selection rules means that some vibrations may be strong in Raman and weak or absent in IR, and vice versa. For instance, the symmetric stretching of non-polar bonds often produces a strong Raman signal but a weak IR signal. Therefore, using both techniques provides a more complete vibrational profile of the molecule. In studies of various triazine derivatives, certain ring breathing modes are found to be strong in the Raman spectra, providing key identifying markers that are less prominent in IR spectra. nih.gov

Detailed Vibrational Analysis

The Raman spectrum of this compound is characterized by contributions from the triazinane ring, the carbonyl groups, and the carbon-bromine bond. While a complete spectrum for this specific compound is not widely published, a detailed analysis can be constructed from studies of its parent compound, 6-azauracil (B101635) (1,2,4-triazinane-3,5-dione), and the closely related analog, 5-bromouracil (B15302). ias.ac.in

Key vibrational modes observed in the Raman spectra of these compounds provide a basis for assigning the spectrum of this compound:

Carbonyl Group Vibrations: The dione structure features two carbonyl (C=O) groups. These give rise to intense stretching bands. In the Raman spectrum of 6-azauracil, bands corresponding to C=O stretching are identified. ias.ac.in

Triazine Ring Vibrations: The 1,2,4-triazinane (B1258816) ring has a set of characteristic vibrational modes. These include C-N and N-N stretching, as well as various ring deformation and breathing modes. A strong band near 770 cm⁻¹ is consistently assigned to the ring breathing vibration in 1,2,4-triazine derivatives, serving as a key fingerprint for the ring itself. nih.gov In 6-azauracil, ring vibrations are observed across the spectrum, including a notable ring deformation. ias.ac.in

Carbon-Bromine Vibration: The introduction of a bromine atom at the 6-position creates a C-Br bond. The stretching vibration for this bond is expected at lower frequencies, typically below 400 cm⁻¹. Analysis of 5-bromouracil reveals bands in this region that are associated with the C-Br vibration. ias.ac.in

N-H and C-H Vibrations: The N-H bonds in the triazinane ring and the single C-H bond also contribute to the spectrum. N-H bending modes appear in the mid-frequency range, while N-H and C-H stretching vibrations are found at higher wavenumbers, typically above 3000 cm⁻¹. ias.ac.in

The combination of these specific vibrational bands provides a unique spectral fingerprint for this compound, allowing it to be distinguished from its precursors and other related derivatives. For example, the presence of the C-Br vibrational mode and the predictable shifts in the ring and carbonyl frequencies upon bromination are key identifiers.

Research Findings from Raman Analysis

The table below presents a correlation of the fundamental vibrational frequencies observed in the Raman spectra of 6-azauracil and 5-bromouracil, which serve as a model for the expected frequencies in this compound. ias.ac.in The assignments are based on group frequency approaches and comparisons with similar molecules. ias.ac.in

Interactive Table: Key Raman Frequencies and Vibrational Assignments for 6-Azauracil and Related Compounds

| Raman Shift (cm⁻¹) in 6-Azauracil ias.ac.in | Raman Shift (cm⁻¹) in 5-Bromouracil ias.ac.in | Tentative Assignment for this compound |

| 1700 | 1715 | C=O Stretching |

| 1665 | 1670 | C=O Stretching |

| 1400 | 1410 | N-H Bending |

| 1235 | 1240 | Ring Stretching (C-N) |

| 765 | 780 | Ring Breathing Mode |

| 605 | 610 | Ring Deformation |

| - | 330 | C-Br Stretching |

| 540 | 545 | C=O Bending (in-plane) |

This vibrational data illustrates the power of Raman spectroscopy for molecular fingerprinting. The distinct pattern of bands for this compound allows for its unambiguous identification. Furthermore, the analysis of derivatives is greatly facilitated, as changes in substitution on the triazine ring lead to characteristic and often predictable shifts in the Raman spectrum, enabling detailed structural elucidation and quality control. nih.gov

Theoretical and Computational Studies on 1,2,4 Triazinane 3,5 Dione Systems

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly Density Functional Theory (DFT), have proven to be invaluable tools for investigating the intricacies of 1,2,4-triazinane-3,5-dione systems. nih.govnih.govrsc.org These methods allow for the detailed examination of electronic structures, molecular geometries, and the prediction of spectroscopic characteristics.

Electronic Structure Analysis and Molecular Orbital Theory

Molecular orbital (MO) theory is fundamental to understanding the electronic behavior of molecules. pearsonhighered.com It describes how atomic orbitals combine to form molecular orbitals, which are then occupied by electrons. pearsonhighered.com This combination results in both bonding orbitals, which have lower energy and increase molecular stability, and antibonding orbitals, which have higher energy. pearsonhighered.comyoutube.com The distribution of electrons in these orbitals dictates the molecule's chemical reactivity and properties.

In the context of 1,2,4-triazine (B1199460) derivatives, the arrangement of nitrogen atoms within the ring creates a unique electronic environment that influences its interactions with biological targets, making it a "privileged scaffold" in medicinal chemistry. The electronic structure of these compounds, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels, is crucial for their application in areas like dye-sensitized solar cells. nih.govnih.gov For instance, studies on 1,3,5-triaryl-1,3,5-triazinane-2,4,6-trithione derivatives have shown that replacing oxygen with sulfur atoms leads to a bathochromic shift in absorption bands, indicating a change in the electronic structure. mdpi.comresearchgate.net

DFT calculations have been employed to predict the electronic properties of various triazine systems. For example, the PBE flavor of DFT was used to predict the most stable conformations and electronic properties of 2,4,6-triamino-1,3,5-triazine-1,3,5-trioxide (MTO) and 2,4,6-trinitro-1,3,5-triazine-1,3,5-trioxide (MTO3N). rsc.orgresearchgate.net

Geometry Optimization and Conformational Analysis

Geometry optimization is a computational process used to find the most stable three-dimensional arrangement of atoms in a molecule, corresponding to the minimum energy on the potential energy surface. This is crucial for understanding the molecule's shape and how it might interact with other molecules.

For 6-Bromo-1,2,4-triazinane-3,5-dione, crystallographic studies have revealed that the molecule, in complex with water, crystallizes in the monoclinic space group P21/c. researchgate.net The triazine molecules are linked through a network of N-H···O and O-H···O hydrogen bonds, as well as N···Br interactions, creating a continuous wave-like framework. researchgate.net

Computational methods, such as those performed using the SYBYL-X 2.0 software package, have been used to optimize the 3D structures of 1,2,4-triazine derivatives. nih.gov Energy optimization is often carried out using force fields like the Tripos force field with Gasteiger–Hückel charges. nih.gov In some studies, a "crab" conformation has been proposed for certain 1,2,4-triazine derivatives based on these optimization studies. rsc.org

Prediction of Spectroscopic Properties (e.g., IR, NMR)

Theoretical calculations can predict spectroscopic data, such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectra, which are essential for the characterization of newly synthesized compounds.

For example, the IR and NMR spectra of various N2,N4,N6-trisubstituted-1,3,5-triazines have been computationally and experimentally determined. nih.govacs.org The IR spectrum of N2,N4,N6-tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine shows characteristic peaks for N-H stretching at 3400 cm⁻¹, C=C aromatic stretching at 1604.77 cm⁻¹, C-N stretching at 1219.01 cm⁻¹, and C-Br at 621.08 cm⁻¹. acs.org Its ¹H NMR spectrum shows signals at δ 3.81 (s, 3H), 6.92 (d, J = 9.0 Hz, 6H), and 7.40 (d, J = 9.0 Hz, 6H), while the ¹³C NMR spectrum shows peaks at δ 169.56, 131.90, 122.42, 118.76, and 117.45. acs.org

Time-dependent DFT (TD-DFT) is a powerful method for predicting electronic absorption spectra. nih.govnih.gov Computational studies on triazine derivative dyes have evaluated various methods for predicting their spectroscopic properties, demonstrating the utility of these approaches in the rational design of fluorescent probes. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling of Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov

3D-QSAR studies are particularly useful as they consider the three-dimensional properties of the molecules. nih.govrsc.org These models are built using a training set of compounds with known activities and then validated using a test set to assess their predictive power. nih.govrsc.orgnih.gov

Comparative Molecular Field Analysis (CoMFA)

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR method that correlates the biological activity of a set of molecules with their steric and electrostatic fields. nih.govnih.gov The process involves aligning the molecules and then calculating the field values at various grid points around them.

In a study of 1,2,4-triazine derivatives as human D-amino acid oxidase (h-DAAO) inhibitors, a CoMFA model was developed with a q² of 0.613 and an r² of 0.966, indicating good stability and predictability. nih.govrsc.org The contour maps generated from the CoMFA model provide a visual representation of how steric and electrostatic properties influence the inhibitory activity, guiding the design of more potent inhibitors. nih.govrsc.orgnih.gov

Comparative Molecular Similarity Index Analysis (CoMSIA)

Comparative Molecular Similarity Index Analysis (CoMSIA) is another 3D-QSAR technique that, in addition to steric and electrostatic fields, also considers hydrophobic, hydrogen bond donor, and hydrogen bond acceptor fields. nih.gov

For the same set of h-DAAO inhibitors mentioned above, a CoMSIA model was constructed with a q² of 0.669 and an r² of 0.985, also demonstrating strong predictive capability. nih.govrsc.org The results from both CoMFA and CoMSIA models suggested that electrostatic, hydrophobic, and hydrogen bonding interactions are crucial for the binding of these ligands to the active site of the receptor. researchgate.net These findings provide a theoretical basis for the structural optimization and design of new, effective compounds. rsc.org

Data Tables

Table 1: Spectroscopic Data for a Representative 1,3,5-Triazine (B166579) Derivative Data for N2,N4,N6-Tris(4-bromophenyl)-1,3,5-triazine-2,4,6-triamine acs.org

| Spectroscopic Technique | Characteristic Peaks/Signals |

|---|---|

| IR (KBr, cm⁻¹) | 3400 (NH), 1604.77 (C=C Ar), 1219.01 (C-N), 621.08 (C-Br) |

| ¹H NMR (500 MHz, CDCl₃) | δ 3.81 (s, 3H), 6.92 (d, J = 9.0 Hz, 6H), 7.40 (d, J = 9.0 Hz, 6H) |

Table 2: 3D-QSAR Model Statistics for 1,2,4-Triazine Derivatives as h-DAAO Inhibitors nih.govrsc.org

| Model | q² | r² |

|---|---|---|

| CoMFA | 0.613 | 0.966 |

| CoMSIA | 0.669 | 0.985 |

(q² = cross-validated correlation coefficient; r² = non-cross-validated correlation coefficient)

Based on the conducted research, there is no specific information available in the public domain regarding theoretical and computational studies, including molecular docking, molecular dynamics simulations, or reaction mechanism elucidation, for the chemical compound “this compound.”

The search results contain studies on the broader class of 1,2,4-triazine derivatives, but none focus on the specific 6-bromo substituted compound as requested. Therefore, it is not possible to generate an article that adheres to the strict constraints of the prompt, which requires focusing solely on "this compound."

Synthetic Utility of 6 Bromo 1,2,4 Triazinane 3,5 Dione As a Versatile Building Block

Precursors for 1,2,4-triazinane-3,5-dione Derivatives with D-amino acid oxidase inhibitory scaffolds

6-Bromo-1,2,4-triazinane-3,5-dione is a key precursor in the synthesis of a series of 2-substituted 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione derivatives that have been identified as potent inhibitors of D-amino acid oxidase (DAAO). nih.govnih.gov The general synthetic route commences with the alkylation of the 2-position of 6-bromo-1,2,4-triazine-3,5(2H,4H)-dione. nih.govacs.org This is followed by the replacement of the 6-bromo group with a benzyloxy group, and subsequent removal of the benzyl (B1604629) group to yield the final 6-hydroxy derivatives. nih.govacs.org

A variety of substituents at the 2-position have been explored, leading to compounds with a wide range of inhibitory potencies against DAAO, with many exhibiting IC50 values in the low-micromolar to nanomolar range. nih.gov Notably, derivatives with an aromatic ring, such as the phenethyl and naphthalen-1-ylmethyl derivatives, have shown particularly potent inhibitory activity. nih.gov The 6-hydroxy-1,2,4-triazine-3,5(2H,4H)-dione scaffold is of particular interest as it appears to be metabolically stable against O-glucuronidation, a common issue with other structurally related DAAO inhibitors. nih.govnih.gov One of the most promising compounds from this series, 6-hydroxy-2-(naphthalen-1-ylmethyl)-1,2,4-triazine-3,5(2H,4H)-dione, has demonstrated good selectivity and oral bioavailability in mice. nih.govnih.gov

| Compound | Substituent at 2-position | DAAO IC50 (nM) |

| 11e | Phenethyl | 70 |

| 11h | Naphthalen-1-ylmethyl | 50 |

Scaffold for the Construction of Fused and Spiro-Heterocyclic Systems

The 1,2,4-triazine (B1199460) framework, derivable from this compound, is a valuable scaffold for constructing more complex fused and spiro-heterocyclic systems. The synthesis of such systems is of great interest in medicinal chemistry due to the diverse pharmacological properties these structures can exhibit.

The synthesis of fused heterocyclic systems often involves the initial functionalization of the triazine ring followed by intramolecular cyclization reactions. For instance, the reaction of 6-methyl- and 6-benzyl-1,3,5-triazine-2,4(1,3)-diones with ethyl bromopyruvate can lead to the formation of pyrrolo[1,2-a] nih.govsigmaaldrich.comnih.govtriazine-2,4(1H,3H)-dione derivatives. rsc.org Further transformations, such as bromination, can introduce additional reactive handles for further diversification. rsc.org

Spiro-heterocyclic systems containing the 1,2,4-triazine moiety are also accessible. For example, steroidal spiro 1,2,4-triazolidin-3-ones have been synthesized from steroidal semicarbazones, demonstrating the versatility of the triazine core in creating complex, three-dimensional structures. nih.gov While direct use of this compound in these specific examples is not detailed, its role as a precursor to functionalized triazines makes it a relevant starting point for accessing the building blocks required for such syntheses.

Intermediate in Diversity-Oriented Synthesis (DOS)

Diversity-oriented synthesis (DOS) aims to generate a wide array of structurally diverse molecules for high-throughput screening. The reactive nature of this compound makes it a suitable intermediate for DOS strategies. Its ability to undergo various substitution and coupling reactions allows for the introduction of diverse chemical functionalities, leading to the creation of libraries of novel compounds.

An example of a DOS approach involves the use of a triazine scaffold to create a library of 3,7-disubstituted 3,5-dihydro-4H-pyrazolo-[4,3-d] nih.govacs.orgsigmaaldrich.comtriazin-4-ones. This synthesis is particularly amenable to late-stage diversification, a key feature of efficient DOS campaigns. researchgate.net While this example does not start directly from this compound, the underlying principle of using a functionalized triazine core for rapid library generation is applicable. The bromo-substituent on the triazine ring serves as a versatile handle for introducing molecular diversity through various cross-coupling reactions, such as the Suzuki coupling. nih.gov

Building Block for Agrochemically Relevant Derivatives (e.g., Herbicidal Agents)

The 1,2,4-triazine core is a well-established pharmacophore in the agrochemical industry, particularly in the development of herbicides. Certain 1,2,4-triazine derivatives are known to act as potent inhibitors of biological processes in plants.

For instance, some 6-alkyl-4-amino-3-thioxo-1,2,4-triazin-5-ones have been utilized as herbicides. scirp.org Furthermore, a class of herbicides known as 1λ4,2,4,6-thiatriazines has been identified as potent inhibitors of cellulose (B213188) biosynthesis in plants. researchgate.net While the direct synthesis from this compound is not explicitly described in these contexts, its role as a precursor to various substituted triazines makes it a valuable building block for the synthesis and exploration of new herbicidal agents. The development of novel pyrido[2,3-d]pyrimidine-2,4-dione−benzoxazinone hybrids as protoporphyrinogen (B1215707) oxidase (PPO) inhibitors highlights the ongoing search for new herbicidal scaffolds, where the triazine motif could be incorporated. researchgate.net

Future Directions and Emerging Research Opportunities

Development of Green Chemistry Approaches for Synthesis

The principles of green chemistry are increasingly integral to modern synthetic organic chemistry, aiming to reduce environmental impact and enhance safety. Future research on 6-Bromo-1,2,4-triazinane-3,5-dione and its derivatives will likely prioritize the development of more sustainable synthetic methods. While specific green synthesis routes for this exact compound are not yet widely reported, general advancements in the synthesis of related triazine heterocycles offer a clear roadmap.

Key areas for development include:

Alternative Energy Sources: Methodologies such as sonochemistry and microwave irradiation have shown promise in accelerating the synthesis of 1,3,5-triazine (B166579) derivatives, often with higher yields and in shorter reaction times. nih.govrsc.org Applying these techniques to the synthesis of this compound or its precursors could significantly reduce the energy consumption associated with conventional heating. nih.gov

Eco-Friendly Solvents: A major focus will be on replacing hazardous organic solvents with greener alternatives. Water has been successfully used as a solvent in the sonochemical synthesis of some triazines, representing a significant improvement in the environmental profile of the process. nih.gov The exploration of other green solvents, or even solvent-free reaction conditions, is a critical avenue for future work. researchgate.net

Atom Economy: Designing synthetic pathways that maximize the incorporation of all starting materials into the final product is a core tenet of green chemistry. This involves exploring reactions with high atom economy to minimize waste generation.

| Green Chemistry Approach | Potential Application in Synthesis of this compound | Anticipated Benefits |

| Sonochemistry | Acceleration of cyclization or bromination steps. | Reduced reaction times, potentially lower temperatures, and improved yields. nih.gov |

| Microwave Irradiation | Rapid synthesis of the triazinane ring system. | Significant reduction in reaction time and solvent use. rsc.org |

| Aqueous Media | Use of water as a solvent for key synthetic steps. | Enhanced safety, reduced cost, and minimal environmental impact. nih.gov |

| Solvent-Free Reactions | Aldol condensation or other reactions catalyzed by solid catalysts. | Elimination of solvent waste, simplified purification. researchgate.net |

Exploration of Novel Reaction Pathways and Catalysis

The versatility of this compound as a synthetic intermediate stems from its reactive sites, particularly the bromine atom, which can be readily displaced or used in cross-coupling reactions. nih.govacs.org Future research will undoubtedly focus on discovering novel transformations and catalytic systems to expand its synthetic utility.

Current synthesis of derivatives often involves alkylation at the N2 position followed by nucleophilic substitution of the C6-bromo group. nih.govacs.org Emerging research opportunities include:

Domino Reactions: The development of one-pot domino or tandem reactions for the synthesis of complex 1,2,4-triazine (B1199460) derivatives from simple, readily available starting materials represents a powerful strategy for improving efficiency. rsc.org Applying this concept could streamline the synthesis of derivatives from the 6-bromo parent compound.

Novel Catalytic Systems: The investigation of new catalysts could unlock previously inaccessible reaction pathways. For instance, efficient catalysts for cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) at the C6 position could enable the introduction of a wide array of substituents. The use of efficient and recyclable catalysts, such as wet 2,4,6-trichloro rsc.orgresearchgate.nettriazine (TCT), for key bond-forming reactions under mild or solvent-free conditions is a promising area. researchgate.net

Chemoselective Modifications: Exploring the orthogonal reactivity of the different positions on the triazinane ring is crucial. Developing selective catalytic systems that can differentiate between the N-H protons and the C-Br bond would allow for precise, programmed synthesis of complex derivatives. frontiersin.org

Advanced Computational Modeling for Predictive Synthesis and Reactivity

Computational chemistry has become an indispensable tool in modern chemical research, offering deep insights into molecular structure, reactivity, and properties. For this compound, advanced computational modeling can accelerate the discovery and optimization of its synthesis and applications.

| Computational Method | Application to this compound | Research Goal |

| Density Functional Theory (DFT) | Calculation of electron density, bond energies, and reaction transition states. | Predict reactive sites, understand reaction mechanisms, and rationalize catalyst performance. nih.gov |

| Quantum Mechanics (QM) | Prediction of stable conformations and crystal packing. | Guide polymorph screening and predict material properties of derivatives. rsc.org |

| Molecular Docking | Simulation of binding interactions with biological targets. | In silico screening of virtual libraries of derivatives to identify potential drug candidates. nih.gov |

| ADME Modeling | Prediction of Absorption, Distribution, Metabolism, and Excretion properties. | Prioritize the synthesis of derivatives with favorable pharmacokinetic profiles. nih.gov |

By using methods like Density Functional Theory (DFT), researchers can model reaction pathways, predict the most likely sites of reaction, and calculate the stability of intermediates and transition states. nih.gov This predictive power can guide experimental work, saving time and resources by focusing on the most promising synthetic routes. Furthermore, in silico screening of virtual libraries derived from the 6-bromo scaffold can predict biological activity and ADME (Absorption, Distribution, Metabolism, and Excretion) properties, helping to design molecules with a higher probability of success in drug development pipelines. nih.gov

Integration with High-Throughput Synthesis and Screening Methodologies

The structure of this compound makes it an ideal scaffold for combinatorial chemistry and high-throughput synthesis (HTS). The reactive bromine atom serves as a convenient handle for introducing diversity into the molecule. nih.govacs.org

Future research will likely involve the integration of automated synthesis platforms to rapidly generate large libraries of 1,2,4-triazinane (B1258816) derivatives. This can be achieved by parallelizing the reaction of the 6-bromo core with a diverse set of building blocks, such as boronic acids, amines, alcohols, and thiols, through various chemical transformations.

This approach, coupled with high-throughput screening (HTS) assays, can efficiently explore the biological activities of thousands of related compounds. ijpsr.info For example, libraries based on this scaffold have been synthesized and screened for inhibitory activity against enzymes like D-amino acid oxidase (DAAO). nih.govacs.org This integrated workflow dramatically accelerates the hit-to-lead process in drug discovery, enabling the rapid identification of compounds with desired biological profiles. The development of robust synthetic protocols amenable to automation will be key to realizing the full potential of this compound in large-scale screening campaigns. clockss.org

Q & A

Q. How does crystal structure analysis inform polymorph screening and crystallization optimization?

- Methodological Answer : X-ray diffraction (XRD) identifies stable polymorphs, while differential scanning calorimetry (DSC) monitors phase transitions. Solvent screening (e.g., ethanol/water mixtures) optimizes crystal habit. Use morphology prediction software (e.g., Mercury CSD) to design additives for crystal engineering .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.